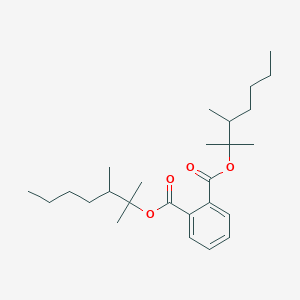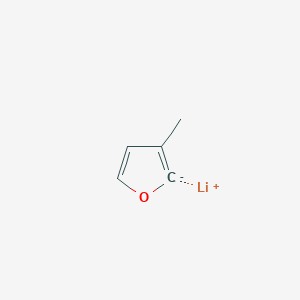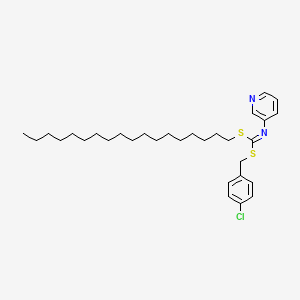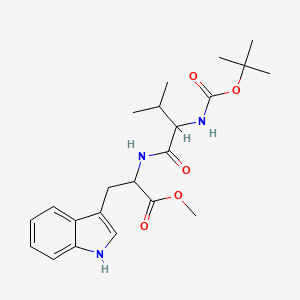
4-(Quinolin-6-yldiazenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinolin-6-yldiazenyl)aniline is an organic compound that features a quinoline moiety linked to an aniline group via a diazenyl bridge. This compound is part of the broader class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond. Azo compounds are widely recognized for their vibrant colors and are commonly used in dyeing processes. The quinoline structure, a fused ring system containing a benzene ring and a pyridine ring, is notable for its stability and diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-6-yldiazenyl)aniline typically involves the diazotization of aniline derivatives followed by azo coupling with quinoline derivatives. One common method includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with a quinoline derivative under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts (e.g., clay or ionic liquids) can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-6-yldiazenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydrazo derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
4-(Quinolin-6-yldiazenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a biological stain due to its azo linkage.
Medicine: Explored for its antimicrobial and antimalarial properties, leveraging the bioactivity of the quinoline moiety.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-(Quinolin-6-yldiazenyl)aniline involves its interaction with biological targets through its quinoline and azo functionalities. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The azo group can undergo reduction in vivo, releasing active metabolites that exert antimicrobial effects. These interactions can inhibit the growth of microorganisms and parasites .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with similar biological activities but lacking the azo linkage.
Aniline: A simpler aromatic amine without the quinoline moiety.
Azo Compounds: Other azo dyes with different aromatic groups linked by the azo bridge.
Uniqueness
4-(Quinolin-6-yldiazenyl)aniline is unique due to the combination of the quinoline and azo functionalities, which confer both the stability and bioactivity of quinoline and the vibrant color properties of azo compounds. This dual functionality makes it particularly valuable in applications requiring both biological activity and coloration .
Properties
CAS No. |
42423-86-9 |
|---|---|
Molecular Formula |
C15H12N4 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
4-(quinolin-6-yldiazenyl)aniline |
InChI |
InChI=1S/C15H12N4/c16-12-3-5-13(6-4-12)18-19-14-7-8-15-11(10-14)2-1-9-17-15/h1-10H,16H2 |
InChI Key |
ZYVOADVEXQRBSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N=NC3=CC=C(C=C3)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine](/img/structure/B14653587.png)

![[4-(2,2-Dimethylpropanoyl)phenyl]acetic acid](/img/structure/B14653599.png)


![(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B14653626.png)


![2,2'-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione)](/img/structure/B14653645.png)
![2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14653648.png)

![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)


